molecular formula C23H23ClN4O3S B6085469 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE

Cat. No.: B6085469
M. Wt: 471.0 g/mol
InChI Key: XPCIPNOBROVNBQ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfur-containing moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Piperazine Derivative Formation: The benzodioxole is then reacted with piperazine to form the 1,3-benzodioxol-5-ylmethyl-piperazine intermediate.

    Pyrimidinone Core Construction: The intermediate is then reacted with a chlorophenylsulfanyl-methyl-pyrimidinone precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the piperazine and pyrimidinone cores can form hydrogen bonds or hydrophobic interactions with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline
  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
  • 4-Benzodioxol-5-yl-butan-2-one

Uniqueness

The uniqueness of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-pyrimidinone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzodioxole moiety, piperazine ring, and pyrimidinone core in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c24-17-2-4-19(5-3-17)32-14-18-12-22(29)26-23(25-18)28-9-7-27(8-10-28)13-16-1-6-20-21(11-16)31-15-30-20/h1-6,11-12H,7-10,13-15H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCIPNOBROVNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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